molecular formula C21H23N5O2 B5506012 5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone

5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone

Cat. No. B5506012
M. Wt: 377.4 g/mol
InChI Key: OECJUOQJKPSVHH-UHFFFAOYSA-N
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Description

  • This compound is a part of a broader class of chemicals that include piperazine and pyrazole derivatives. Such compounds have been extensively studied for their chemical and pharmacological properties.

Synthesis Analysis

  • Research by Mekky et al. (2021) explored the microwave-assisted synthesis of piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines), a process that could be relevant for synthesizing compounds similar to the one (Mekky et al., 2021).

Molecular Structure Analysis

  • Studies like that of Shawish et al. (2021) involve molecular structure investigations of related compounds using X-ray crystallography and DFT calculations, which are essential techniques for analyzing the structure of complex molecules like 5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone (Shawish et al., 2021).

Chemical Reactions and Properties

  • The chemical reactions and properties of such compounds are often complex and involve various interactions at the molecular level. For instance, the work by Mekky and Sanad (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker provides insights into the chemical behavior of related compounds (Mekky & Sanad, 2020).

Physical Properties Analysis

  • The physical properties of such compounds can be understood through studies like that by Karczmarzyk and Malinka (2004), which describe the crystal and molecular structures of related compounds, providing information on their physical characteristics (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

  • The chemical properties of compounds in this category are often elucidated through synthesis and reaction studies. For example, the work by Sanad et al. (2021) on the regioselective synthesis of bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units via a piperazine spacer contributes to understanding the chemical behavior of similar molecules (Sanad et al., 2021).

Scientific Research Applications

Antibacterial and Biofilm Inhibition Activities

A study by Mekky et al. (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. These compounds also showed significant biofilm inhibition activities, surpassing the reference drug Ciprofloxacin, suggesting their potential application in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).

Antitumor Activity

Naito et al. (2005) synthesized novel 3-phenylpiperazinyl-1-trans-propenes, demonstrating significant cytotoxicity against various tumor cell lines, including human carcinoma. These findings highlight the compound's potential in developing new antitumor agents (Naito et al., 2005).

Antimicrobial Activity

A series of s-triazine-based thiazolidinones, including derivatives with a piperazine linker, were synthesized and evaluated for their antimicrobial activities against various bacteria and fungi. This research points to the utility of these compounds in developing new antimicrobial agents (Patel et al., 2012).

Antiviral Activities

The synthesis and evaluation of pyridopyrazolotriazines for their antiviral activities were documented by Attaby et al. (2007). This study underscores the potential of such compounds in creating novel antiviral therapies, especially against HSV1 and HAV (Attaby et al., 2007).

Future Directions

The future directions for the study of “5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone” and related compounds could involve further exploration of their synthesis, properties, and potential applications . The interest in these compounds is due to their close similarity with the purine bases adenine and guanine .

properties

IUPAC Name

5-methyl-1-phenyl-4-(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-13-10-17(19-15(3)23-24(4)20(19)22-13)21(28)25-12-18(27)26(11-14(25)2)16-8-6-5-7-9-16/h5-10,14H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECJUOQJKPSVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2=C3C(=NN(C3=NC(=C2)C)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone

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